molecular formula C13H14O3 B3032416 2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid CAS No. 16850-87-6

2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid

Cat. No.: B3032416
CAS No.: 16850-87-6
M. Wt: 218.25
InChI Key: QJMKAHDCRKUMCK-UHFFFAOYSA-N
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Description

2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid is an organic compound with the molecular formula C13H14O3 It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring

Scientific Research Applications

2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that “2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid” is classified under the GHS07 hazard class . The hazard statements include H302, H312, and H332 , suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing it in a dry place and in a closed container .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid typically involves the reaction of 2,2-dimethylchromene with acetic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the chromene derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar Friedel-Crafts acylation reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The compound’s antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid methyl ester: A methyl ester derivative with similar chemical properties.

    2-(2,2-dimethyl-2H-chromen-6-yl)ethanol: An alcohol derivative with different reactivity.

    2-(2,2-dimethyl-2H-chromen-6-yl)acetaldehyde: An aldehyde derivative with distinct chemical behavior.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a carboxylic acid group and a chromene ring system. These features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,2-dimethylchromen-6-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-13(2)6-5-10-7-9(8-12(14)15)3-4-11(10)16-13/h3-7H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMKAHDCRKUMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677781
Record name (2,2-Dimethyl-2H-1-benzopyran-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16850-87-6
Record name (2,2-Dimethyl-2H-1-benzopyran-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid
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2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid
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2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid
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2-(2,2-dimethyl-2H-chromen-6-yl)acetic acid

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